molecular formula C11H20N2O B12306889 rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis

rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis

Cat. No.: B12306889
M. Wt: 196.29 g/mol
InChI Key: AECCGHMSPWHYEV-UHFFFAOYSA-N
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Description

rac-(3aR,6aS)-1’-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its hexahydrospiro configuration, which involves a fusion of furo and pyrrole rings with a piperidine moiety. The presence of multiple chiral centers in this molecule adds to its stereochemical complexity, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-1’-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-1’-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

rac-(3aR,6aS)-1’-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-1’-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aS)-3,3-dimethyl-hexahydro-1H-furo[3,4-b]pyrrole
  • rac-(3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-6-one hydrochloride
  • rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]

Uniqueness

rac-(3aR,6aS)-1’-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis stands out due to its specific spirocyclic structure and the presence of multiple chiral centers. This configuration imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1'-methylspiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]

InChI

InChI=1S/C11H20N2O/c1-13-4-2-11(3-5-13)8-12-10-7-14-6-9(10)11/h9-10,12H,2-8H2,1H3

InChI Key

AECCGHMSPWHYEV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3C2COC3

Origin of Product

United States

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